![molecular formula C13H9FO2S B8714153 3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8714153.png)
3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Descripción general
Descripción
3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a 4-fluorophenyl group and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the 4-fluorophenyl group with a halogenated thiophene.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where the substituted thiophene is reacted with acrylic acid under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to its conjugated system.
Biological Studies: It can be used to study the interactions of thiophene derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The conjugated system allows for efficient charge transport, making it useful in electronic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-(4-Chloro-phenyl)-thiophen-2-yl]-acrylic acid
- 3-[5-(4-Methyl-phenyl)-thiophen-2-yl]-acrylic acid
Uniqueness
3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics.
Propiedades
Fórmula molecular |
C13H9FO2S |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9FO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
Clave InChI |
XTWCWHWCDDPEAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(hydroxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8714082.png)
![Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B8714104.png)
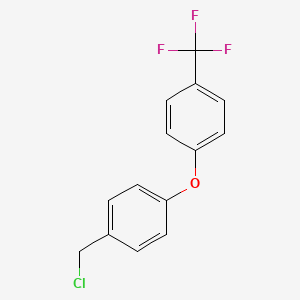
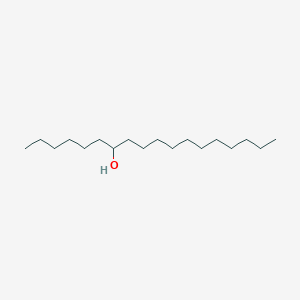
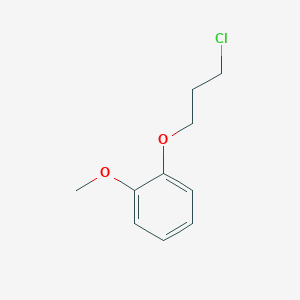

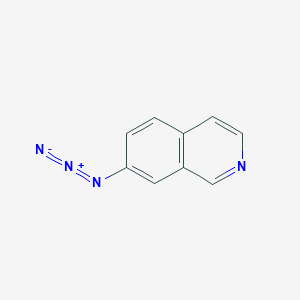
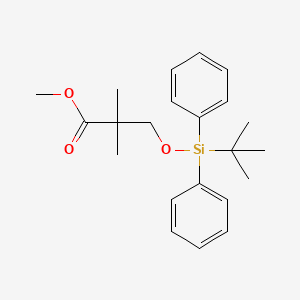
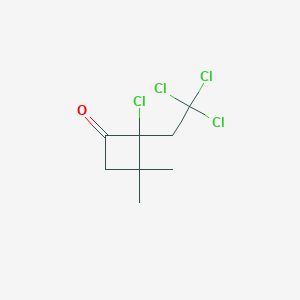
![2,11-Dibromobenzo[c]phenanthrene](/img/structure/B8714159.png)
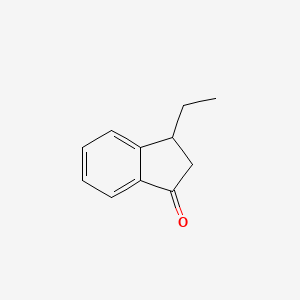

![5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8714188.png)
